molecular formula C8H13NO2 B13970207 2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid CAS No. 719264-60-5

2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B13970207
CAS No.: 719264-60-5
M. Wt: 155.19 g/mol
InChI Key: SYNIOAZJSJXFLS-UHFFFAOYSA-N
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Description

2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C8H13NO2. It is a derivative of cyclohexene, featuring an amino group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 4-methylcyclohex-3-ene-1-carboxylic acid followed by amination. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the cyclohexene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various fields of research and industry .

Properties

CAS No.

719264-60-5

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-amino-4-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-5-2-3-6(8(10)11)7(9)4-5/h4,6-7H,2-3,9H2,1H3,(H,10,11)

InChI Key

SYNIOAZJSJXFLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(CC1)C(=O)O)N

Origin of Product

United States

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